6,8-Dibromo-1,2,3,4-tetrahydroquinoline

Synthetic Chemistry Bromination Quinoline Derivatives

Choose 6,8-Dibromo-1,2,3,4-tetrahydroquinoline (190843-73-3) for its unique 6,8-dibromo substitution, enabling distinct cross-coupling pathways and antiproliferative activity unlike its 6-bromo analog. Its dual handles facilitate the efficient synthesis of 6,8-disubstituted derivatives, making it a superior building block for medicinal chemistry and a specific chemical probe for studying non-topoisomerase-mediated apoptosis.

Molecular Formula C9H9Br2N
Molecular Weight 290.98 g/mol
CAS No. 190843-73-3
Cat. No. B1324348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-1,2,3,4-tetrahydroquinoline
CAS190843-73-3
Molecular FormulaC9H9Br2N
Molecular Weight290.98 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=CC(=C2)Br)Br)NC1
InChIInChI=1S/C9H9Br2N/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5,12H,1-3H2
InChIKeySNSRBNSPFBIZRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dibromo-1,2,3,4-tetrahydroquinoline (CAS 190843-73-3): A Versatile Halogenated Tetrahydroquinoline Building Block for Research


6,8-Dibromo-1,2,3,4-tetrahydroquinoline (CAS 190843-73-3) is a brominated derivative of 1,2,3,4-tetrahydroquinoline, with the molecular formula C9H9Br2N and a molecular weight of 290.98 g/mol . It is primarily utilized as a synthetic intermediate in medicinal chemistry, where the two bromine substituents serve as handles for further functionalization via cross-coupling reactions [1]. This compound is also a subject of biological investigation for its antiproliferative properties against various cancer cell lines [2].

Why Generic Substitution of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline (CAS 190843-73-3) with Closely Related Analogs is Not Recommended


The specific substitution pattern of 6,8-dibromo-1,2,3,4-tetrahydroquinoline dictates its unique chemical reactivity and biological profile, rendering it non-interchangeable with other brominated tetrahydroquinolines or quinolines [1]. For instance, the presence of two bromine atoms at the 6 and 8 positions, as opposed to a single bromine atom, enables distinct synthetic pathways for generating 6,8-disubstituted derivatives and influences its observed antiproliferative activity and mechanism of action compared to its 6-bromo analog or fully aromatized quinoline counterparts [2].

Quantitative Evidence for Selecting 6,8-Dibromo-1,2,3,4-tetrahydroquinoline (CAS 190843-73-3) Over Analogs


Superior One-Pot Synthesis Yield of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline Compared to 4,6,8-Tribromoquinoline

In a direct head-to-head comparison under identical one-pot bromination conditions, 6,8-dibromo-1,2,3,4-tetrahydroquinoline is synthesized with a yield of 90%, which is significantly higher than the 75% yield obtained for the related tribrominated quinoline analog, 4,6,8-tribromoquinoline [1]. This demonstrates a clear advantage in synthetic efficiency for the target compound when both are produced from 1,2,3,4-tetrahydroquinoline.

Synthetic Chemistry Bromination Quinoline Derivatives

Broad-Spectrum Antiproliferative Activity of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline Against Multiple Cancer Cell Lines

6,8-Dibromo-1,2,3,4-tetrahydroquinoline exhibits significant in vitro antiproliferative activity against rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) cell lines [1]. In contrast, structurally related morpholine- and piperazine-substituted quinoline derivatives (compounds 7 and 8) demonstrate selective antiproliferative activity only on the C6 cell line, with IC50 values of 47.5 µg/mL and 46.3 µg/mL, respectively [1]. This indicates that the target compound has a broader spectrum of activity across different cancer types.

Anticancer Cell Proliferation Tetrahydroquinoline

Distinct Mechanism of Action: DNA Fragmentation Induction by 6,8-Dibromo-1,2,3,4-tetrahydroquinoline Without Topoisomerase I Inhibition

In a mechanistic study, 6,8-dibromo-1,2,3,4-tetrahydroquinoline was shown to cause DNA fragmentation (a hallmark of apoptosis) but did not inhibit the Topoisomerase I enzyme [1]. This is in stark contrast to the morpholine-substituted quinoline analog (compound 8), which inhibited Topoisomerase I but did not cause DNA laddering [1]. This provides a clear, functional differentiation in the mode of action for inducing cell death.

Apoptosis DNA Fragmentation Topoisomerase Inhibition

Identification as a Top Anticancer Candidate Among Seven Quinoline Derivatives via Multicriteria Decision Analysis

In a study evaluating seven different quinoline derivatives for anticancer potential, a multicriteria decision-making (MCDM) methodology was applied, integrating experimental data on antiproliferation and cytotoxicity. Both the experimental results and the MCDM analysis identified 6,8-dibromo-1,2,3,4-tetrahydroquinoline (compound 6) and 5,7-dibromo-8-hydroxyquinoline (compound 2) as the most promising anticancer agents against HeLa, HT29, and C6 cell lines [1]. This ranking, based on a balanced profile of high inhibition at low concentrations and low cytotoxicity, elevates this compound above five other tested analogs in the same class.

Anticancer Drug Discovery Lead Optimization

Key Application Scenarios for 6,8-Dibromo-1,2,3,4-tetrahydroquinoline (CAS 190843-73-3) Based on Differential Evidence


Synthetic Chemistry: High-Yield Scaffold for 6,8-Disubstituted Derivatives

This compound is an optimal starting material for generating libraries of 6,8-disubstituted quinolines and tetrahydroquinolines via reactions like Suzuki-Miyaura cross-coupling, as its 90% one-pot synthesis yield ensures ample material availability [1]. Its dual bromine handles at the 6 and 8 positions allow for the facile introduction of diverse functional groups, making it a superior building block compared to mono-brominated analogs [2].

Cancer Research: A Tool Compound for Studying Apoptosis via DNA Fragmentation

For researchers investigating non-topoisomerase-mediated apoptosis pathways, 6,8-dibromo-1,2,3,4-tetrahydroquinoline serves as a specific chemical probe [3]. Its demonstrated ability to induce DNA fragmentation without inhibiting Topoisomerase I differentiates it from other quinoline-based inhibitors and makes it valuable for studying alternative cell death mechanisms in glioblastoma and cervical cancer models.

Anticancer Drug Discovery: A High-Priority Lead Candidate from Multicriteria Selection

In lead optimization campaigns for broad-spectrum anticancer agents, this compound should be prioritized for further investigation and SAR studies [4]. It has been objectively identified, through MCDM analysis, as one of the most promising candidates among a panel of structurally related quinolines, offering a balanced profile of high antiproliferative potency and manageable cytotoxicity across multiple cancer cell lines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,8-Dibromo-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.